Cas no 1807912-26-0 ((2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile)

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is a chiral pyrrolidinone derivative featuring a benzyl-substituted pyrazole moiety and a nitrile functional group. Its stereospecific (2S,3S) configuration ensures precise molecular orientation, making it valuable in asymmetric synthesis and pharmaceutical research. The compound's rigid pyrrolidinone scaffold enhances stability, while the nitrile group offers reactivity for further derivatization. Its benzylpyrazole substitution contributes to potential biological interactions, particularly in kinase inhibition studies. This intermediate is suited for medicinal chemistry applications, including the development of targeted therapeutics. High purity and well-defined stereochemistry are key advantages, ensuring reproducibility in research and industrial processes. Suitable for use under controlled conditions in specialized synthetic workflows.
(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile structure
1807912-26-0 structure
Product Name:(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
CAS No:1807912-26-0
MF:C16H16N4O
MW:280.324442863464
CID:6136472
PubChem ID:124709153
Update Time:2025-10-28

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1807912-26-0
    • EN300-1697326
    • rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
    • (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
    • (2S,3S)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
    • Inchi: 1S/C16H16N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7,10H2,1H3/t13-,16+/m1/s1
    • InChI Key: HHBHIXXUERQSOC-CJNGLKHVSA-N
    • SMILES: O=C1C[C@H](C#N)[C@@H](C2C=NN(CC3C=CC=CC=3)C=2)N1C

Computed Properties

  • Exact Mass: 280.13241115g/mol
  • Monoisotopic Mass: 280.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 61.9Ų

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile Pricemore >>

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Additional information on (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile

Introduction to (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile (CAS No. 1807912-26-0)

The compound (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, identified by its CAS number 1807912-26-0, is a sophisticated molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of chiral centers at the (2S,3S) positions contributes to its complex stereochemistry, which is a critical factor in determining its biological activity and interactions with biological targets.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from complex molecular frameworks. The pyrrolidine core in this compound is particularly noteworthy, as it is a privileged scaffold that has been extensively explored in medicinal chemistry. Pyrrolidine derivatives are known for their ability to modulate various biological pathways, making them attractive candidates for drug discovery. The specific substitution pattern in (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile enhances its potential as a pharmacophore, enabling it to interact with biological targets in a highly specific manner.

The benzylpyrazole moiety is another key feature of this compound that contributes to its pharmacological profile. Pyrazole derivatives have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The integration of this moiety into the pyrrolidine backbone creates a multifaceted structure that can potentially exhibit a broad spectrum of biological activities. This makes (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile a promising candidate for further investigation in the development of new drugs.

One of the most compelling aspects of this compound is its stereochemical complexity. The presence of multiple chiral centers allows for the exploration of enantiomeric and diastereomeric relationships, which can significantly influence its biological activity. In drug discovery, the stereochemistry of a molecule is often a critical determinant of its efficacy and safety. Therefore, understanding the three-dimensional structure and conformational dynamics of (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is essential for optimizing its pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have provided powerful tools for studying the structural and dynamic properties of complex molecules like this one. These techniques allow researchers to predict how the compound will interact with biological targets at the atomic level. By leveraging these computational methods, scientists can gain valuable insights into the mechanism of action of (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, which can accelerate the drug discovery process.

In addition to computational studies, experimental approaches such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the structure of this compound. These techniques provide high-resolution structural information that can be used to validate computational models and refine our understanding of its molecular architecture. By combining computational and experimental methods, researchers can obtain a comprehensive view of the structure-property relationships that govern the biological activity of (2S,3S)-2-(1-Benzylpyrazol-4-yll)-1-methyl-5 oxopyrrolidine - 3 - carbonitrile.

The nitrile group present in the molecular structure of this compound also plays a significant role in its pharmacological properties. Nitrile groups are known to be bioisosteres of carboxylic acids and amides, and they can influence both the solubility and binding affinity of a molecule. The presence of this functional group in (2S,3S)-2-(1-Benzylpyrazol - 4 - yl) - 1 - methyl - 5 - oxopyrrolidine - 3 - carbonitrile suggests that it may exhibit unique interactions with biological targets compared to related compounds lacking this group.

Given its complex structure and multifaceted functional groups, (2S,3S)-2-(1-Benzylpyrazol - 4 - yl) - 1 - methyl - 5 - oxopyrrolidine - 3 - carbonitrile represents an intriguing subject for further research in medicinal chemistry. Its potential as a lead compound for drug development has not yet been fully explored, but preliminary studies suggest that it may have significant therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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